molecular formula C13H9NO2 B6246049 9H-indeno[2,1-c]pyridine-3-carboxylic acid CAS No. 1532631-13-2

9H-indeno[2,1-c]pyridine-3-carboxylic acid

Cat. No.: B6246049
CAS No.: 1532631-13-2
M. Wt: 211.22 g/mol
InChI Key: LCCCMEZUKAZPRD-UHFFFAOYSA-N
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Description

9H-indeno[2,1-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining indene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-indeno[2,1-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-pyridine core. Subsequent functionalization steps introduce the carboxylic acid group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the indeno-pyridine core are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 9H-indeno[2,1-c]pyridine-3-carboxylic acid serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural framework can be modified to interact with various biological targets, making it a candidate for drug development.

Industry: In materials science, derivatives of this compound can be used in the production of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism by which 9H-indeno[2,1-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but typically include key proteins or nucleic acids involved in disease processes.

Comparison with Similar Compounds

    Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Another fused ring system with different functional groups, used in organic solar cells.

    Indole derivatives: Common in natural products and pharmaceuticals, with a different nitrogen-containing ring structure.

Uniqueness: 9H-indeno[2,1-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and functionalization, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

CAS No.

1532631-13-2

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

9H-indeno[2,1-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9NO2/c15-13(16)12-6-11-9(7-14-12)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2,(H,15,16)

InChI Key

LCCCMEZUKAZPRD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=NC=C31)C(=O)O

Purity

93

Origin of Product

United States

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